2-Amino-7-methylanthracene-9,10-dione
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Overview
Description
2-Amino-7-methylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by its anthracene core with amino and methyl substituents, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methylanthracene-9,10-dione typically involves the reaction of phthalic anhydride with toluene in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out at a controlled temperature of 45-50°C. The resulting product is then subjected to further purification steps, including washing with sulfuric acid and sodium carbonate solutions, followed by filtration and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form anthraquinone-2-carboxylic acid.
Reduction: The compound can be reduced to form 1-amino-2-methyl derivatives.
Substitution: Chlorination and nitration reactions can introduce chloro and nitro groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Chlorine gas for chlorination and nitric acid for nitration.
Major Products
Oxidation: Anthraquinone-2-carboxylic acid.
Reduction: 1-Amino-2-methyl derivatives.
Substitution: 1-Chloro-2-methylanthraquinone and 1-Nitro-2-methylanthraquinone.
Scientific Research Applications
2-Amino-7-methylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Studied for its anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 2-Amino-7-methylanthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and cell death. The compound’s ability to inhibit topoisomerase enzymes further contributes to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Methylanthraquinone: Similar in structure but lacks the amino group.
2-Aminoanthracene-9,10-dione: Similar but without the methyl group.
1-Amino-2-methylanthraquinone: Another derivative with different substitution patterns.
Uniqueness
2-Amino-7-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-amino-7-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H11NO2/c1-8-2-4-10-12(6-8)15(18)13-7-9(16)3-5-11(13)14(10)17/h2-7H,16H2,1H3 |
InChI Key |
RIEDLQMTKFJVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)N |
Origin of Product |
United States |
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